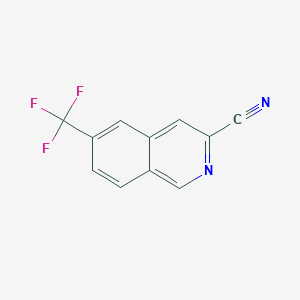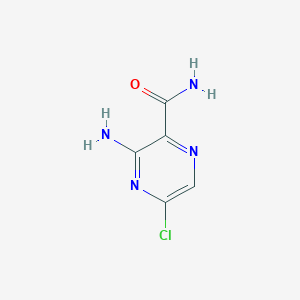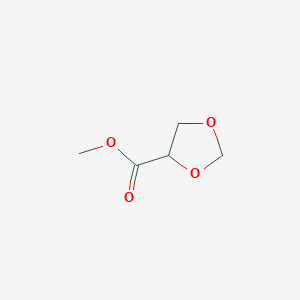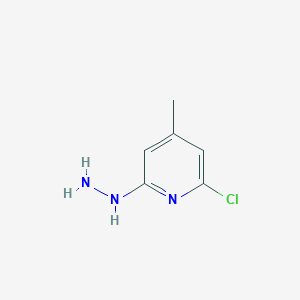![molecular formula C16H25N3O4 B13668389 (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a Boc-protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide typically involves multiple steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the protected amino acid with the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the Boc-protected amino group while achieving the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in peptide synthesis as a building block. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize Boc-protected amino acids.
Industry: Used in the synthesis of specialized polymers and materials that require precise control over the functional groups present in the final product.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-N-[4-[2-(Fmoc-amino)-1-hydroxyethyl]phenyl]propanamide: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
(2S)-2-Amino-N-[4-[2-(Cbz-amino)-1-hydroxyethyl]phenyl]propanamide: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness: The Boc-protecting group in (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial.
Eigenschaften
Molekularformel |
C16H25N3O4 |
|---|---|
Molekulargewicht |
323.39 g/mol |
IUPAC-Name |
tert-butyl N-[2-[4-(2-aminopropanoylamino)phenyl]-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10(17)14(21)19-12-7-5-11(6-8-12)13(20)9-18-15(22)23-16(2,3)4/h5-8,10,13,20H,9,17H2,1-4H3,(H,18,22)(H,19,21) |
InChI-Schlüssel |
ZHFPFGHDFSLEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)

![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)

![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)

